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molecular formula C9H14O4 B8644809 Ethyl 5-vinyl-1,3-dioxane-5-carboxylate

Ethyl 5-vinyl-1,3-dioxane-5-carboxylate

Cat. No. B8644809
M. Wt: 186.20 g/mol
InChI Key: YAJCRLZPUDLIET-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A mixture of ethyl 5-(1-(tosyloxy)ethyl)-1,3-dioxane-5-carboxylate (20.7 g, 58 mmol) and DBU (25 mL) was heated at 140° C. for 3 h. After being cooled to rt, the reaction mixture was poured into ether (300 mL), and the organic layer was washed with brine (3×). The ether layer was dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with petroleum ether/ether 30:1 to 20:1 to give a crude product, which was distilled under reduced pressure (45-49° C./0.3 mbar) to afford the title compound (3.6 g, 33%) as colorless oil. 1H NMR (400 MHz, CDCl3) δ 1.29 (t, J=11.0 Hz, 3H), 3.70 (d, J=11.6 Hz, 2H), 4.25 (t, J=7.2 Hz, 2H), 4.44 (t, J=11.2 Hz, 2H), 4.71 (d, J=8.0 Hz, 1H), 4.95 (d, J=6.0 Hz, 1H), 5.24 (m, 1H), 5.27 (m, 1H), 5.65 (m, 1H). This 1H spectral data is in good agreement with that reported for the synthesis of the title compound, the which is described in Borremans, F. et al. Bull. Soc. Chim. Belg. 1976, 85, 681-696.
Name
ethyl 5-(1-(tosyloxy)ethyl)-1,3-dioxane-5-carboxylate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
S(O[CH:12]([C:14]1([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:19][O:18][CH2:17][O:16][CH2:15]1)[CH3:13])(C1C=CC(C)=CC=1)(=O)=O.C1CCN2C(=NCCC2)CC1>CCOCC>[CH2:23]([O:22][C:20]([C:14]1([CH:12]=[CH2:13])[CH2:19][O:18][CH2:17][O:16][CH2:15]1)=[O:21])[CH3:24]

Inputs

Step One
Name
ethyl 5-(1-(tosyloxy)ethyl)-1,3-dioxane-5-carboxylate
Quantity
20.7 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C)C1(COCOC1)C(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to rt
WASH
Type
WASH
Details
the organic layer was washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ether 30:1 to 20:1
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (45-49° C./0.3 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(COCOC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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